molecular formula C14H9Cl2FO2 B1421314 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-12-7

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1421314
M. Wt: 299.1 g/mol
InChI Key: KTJLYFBBCDQPJS-UHFFFAOYSA-N
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Description

“5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl2FO2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass of the molecule is 299.125 Da .

Scientific Research Applications

Synthesis of Novel Compounds

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride is used in the synthesis of various novel compounds. For instance, Vosooghi et al. (2014) reported its use in the synthesis of 5-nitrobenzoxazole derivatives. These compounds were synthesized starting from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives, showing high yields (Vosooghi et al., 2014).

Application in Drug Synthesis

Although excluding direct information on drug use and dosage, the compound plays a role in drug synthesis. Hirohashi et al. (1993) utilized it in the synthesis of 5-Fluorouracil derivatives containing an inhibitor of 5-Fluorouracil degradation. These derivatives were part of a study to develop novel antitumor agents (Hirohashi et al., 1993).

Acylation Reactions

The compound is effective in acylation reactions. Zhang et al. (2002) explored conditions for attaching benzoyl chloride to the 3-position of various compounds, demonstrating its utility in chemical modifications (Zhang et al., 2002).

Synthesis of HIV-Integrase Inhibitors

It is used in the synthesis of key intermediates for HIV-Integrase inhibitors. Izumi et al. (2007) achieved a practical one-step synthesis of a key intermediate of HIV-Integrase Inhibitor S-1360 using a related benzyl chloride (Izumi et al., 2007).

Research on Benzoyl Chloride Derivatives

Research by Lisiak and Młochowski (2009) on the conversion of chloroseleno benzoyl chloride to other compounds suggests potential applications of related benzoyl chlorides in synthesizing diverse chemical structures (Lisiak & Młochowski, 2009).

Drug Analysis

Murray et al. (1985) conducted a study involving the synthesis of fluoroaryl derivatives for drug analysis by mass spectrometry. This research indicates the role of similar compounds in analytical chemistry (Murray et al., 1985).

properties

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJLYFBBCDQPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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